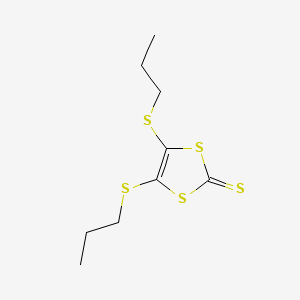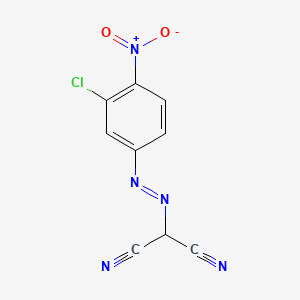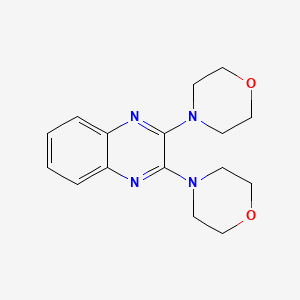
2,3-Dimorpholinoquinoxaline
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of extensive research due to their emergence as important chemical moieties, demonstrating a wide range of physicochemical and biological activities . A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction .Chemical Reactions Analysis
In a study, a series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction . Another study mentioned the application of 2,3-dichloroquinoxaline derivative in a new fluorescence derivatization reaction of fatty acids .Aplicaciones Científicas De Investigación
Antifungal Properties
Quinoxaline derivatives, including 2,3-Dimorpholinoquinoxaline, exhibit antifungal activity. Researchers have explored their potential in combating fungal infections. These compounds may serve as promising candidates for developing antifungal drugs .
Antibacterial Activity
2,3-Dimorpholinoquinoxaline has been investigated for its antibacterial properties. It may inhibit the growth of Gram-positive and Gram-negative bacteria. Understanding its mechanism of action could lead to novel antibacterial agents .
Antiviral Potential
Quinoxaline derivatives, including 2,3-Dimorpholinoquinoxaline, have shown antiviral activity against certain viruses. Researchers continue to explore their efficacy in combating viral infections, including those caused by RNA and DNA viruses .
Antimicrobial Applications
Due to its broad-spectrum activity, 2,3-Dimorpholinoquinoxaline may find applications as an antimicrobial agent. Its effectiveness against various microorganisms makes it a valuable compound for further study .
Cancer Research
Quinoxalines, including 2,3-Dimorpholinoquinoxaline, have become essential components in cancer research. They exhibit cytotoxic effects on cancer cells and are being investigated as potential chemotherapeutic agents. Their unique structure and biological activity make them attractive candidates for drug development .
Treatment of Infectious Diseases
Given the current pandemic situation (such as SARS-COVID 19), synthesizing drugs to combat deadly pathogens (bacteria, fungi, viruses) is crucial. Quinoxalines, including 2,3-Dimorpholinoquinoxaline, play a vital role in treating infectious diseases. Researchers focus on green chemistry and cost-effective synthetic routes to develop therapeutic agents .
Safety and Hazards
Direcciones Futuras
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for the development of 2,3-Dimorpholinoquinoxaline and its derivatives.
Propiedades
IUPAC Name |
4-(3-morpholin-4-ylquinoxalin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)17-15(19-5-9-21-10-6-19)16(18-14)20-7-11-22-12-8-20/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOIKUBUODKJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328677 | |
| Record name | 2,3-dimorpholinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimorpholinoquinoxaline | |
CAS RN |
6307-64-8 | |
| Record name | NSC44259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dimorpholinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



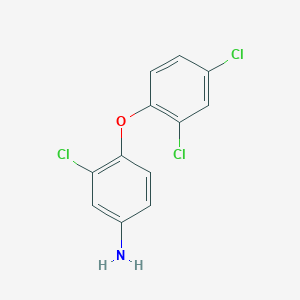
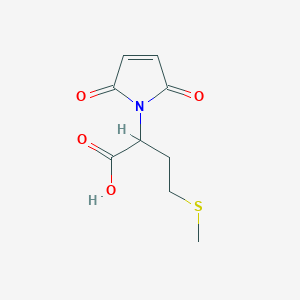
![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032852.png)
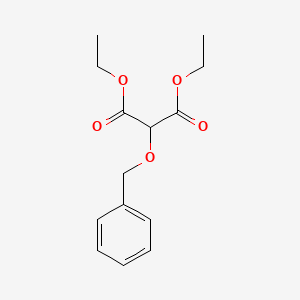

![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)

